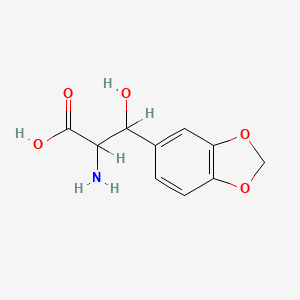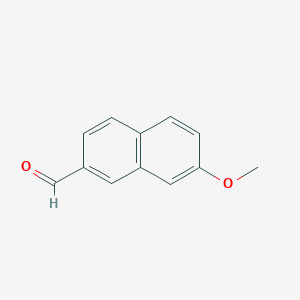
7-Methoxy-2-naphthaldehyde
Übersicht
Beschreibung
7-Methoxy-2-naphthaldehyde is an organic compound belonging to the naphthaldehyde family It is characterized by a methoxy group (-OCH₃) attached to the seventh position and an aldehyde group (-CHO) at the second position of the naphthalene ring
Wirkmechanismus
Target of Action
Naphthaldehyde derivatives, including methoxy variants, have been studied for their energetic and structural properties . These properties can influence their interaction with various biological targets.
Mode of Action
It’s known that the presence and interaction of functional groups on the different positions of the naphthalene core offer a wide range of derivatives with singular characteristics at the structural and chemical level . The methoxy group in the 7-Methoxy-2-naphthaldehyde could potentially influence its interaction with its targets, leading to changes in the target’s function or structure.
Biochemical Pathways
Naphthaldehyde derivatives have been associated with various biochemical reactions
Result of Action
Naphthaldehyde derivatives have been associated with various biological activities, suggesting that this compound could potentially have similar effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by exposure to air . Additionally, its action and efficacy could be influenced by the pH, temperature, and other conditions of its environment.
Safety and Hazards
Zukünftige Richtungen
Research is ongoing to explore the structure-property relations of 6-Methoxy-2-naphthaldehyde and its second harmonic generation efficiency through spectroscopic characterization and quantum chemical computations . Further studies are also being conducted to develop wavelength-tunable AIEgens based on 6-methoxy-2-naphthaldehyde for applications in bioimaging and theranostics .
Biochemische Analyse
Biochemical Properties
7-Methoxy-2-naphthaldehyde has been found to interact with various enzymes and proteins. For instance, it has been used as a substrate for the enzyme human salivary aldehyde dehydrogenase (hsALDH), which is involved in the detoxification of exogenous toxic aldehydes . The interaction between this compound and hsALDH is characterized by a Km value of 3.31 μM, indicating a relatively high affinity .
Cellular Effects
Given its interactions with enzymes such as hsALDH, it can be inferred that this compound may influence cellular metabolism and detoxification processes .
Molecular Mechanism
The molecular mechanism of action of this compound is largely dependent on its interactions with biomolecules. For instance, in the case of hsALDH, this compound is likely to be oxidized to its corresponding acid, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that the compound exhibits certain energetic properties, such as a specific massic energy of combustion .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Given its interaction with hsALDH, it is likely that this compound is involved in aldehyde metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-naphthaldehyde typically involves the reaction of 7-methoxy-2-naphthol with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 7-methoxy-2-naphthol reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and ensuring the reaction conditions are controlled for maximum yield and purity. The process is designed to be efficient, cost-effective, and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-methoxy-2-naphthoic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction of the aldehyde group can yield 7-methoxy-2-naphthylmethanol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Methoxy-2-naphthoic acid.
Reduction: 7-Methoxy-2-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2-naphthaldehyde has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 6-Methoxy-2-naphthaldehyde
- 2-Naphthaldehyde
- 4-Methoxy-1-naphthaldehyde
- 2-Hydroxy-1-naphthaldehyde
Comparison: 7-Methoxy-2-naphthaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which influence its reactivity and applications.
Eigenschaften
IUPAC Name |
7-methoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFCHYYDLUDPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)C=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285915 | |
| Record name | 7-Methoxy-2-naphthalenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5665-23-6 | |
| Record name | 7-Methoxy-2-naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5665-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-2-naphthalenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxynaphthalene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


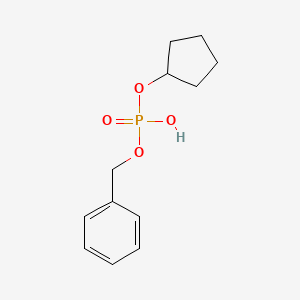
![3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3272333.png)
![[2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B3272339.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B3272357.png)
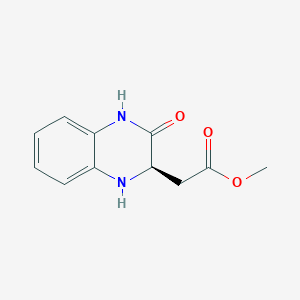
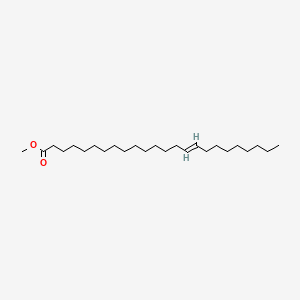
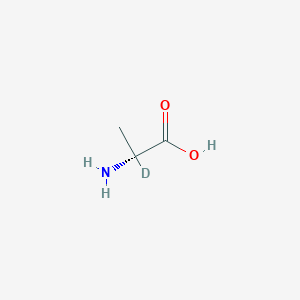
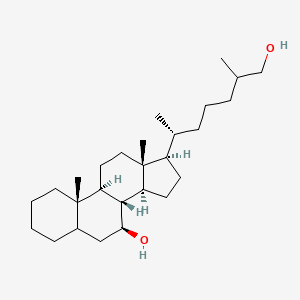
![6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3272392.png)
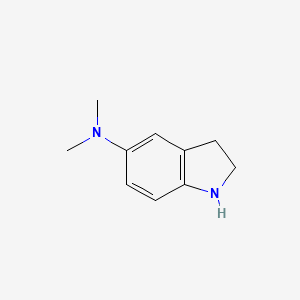

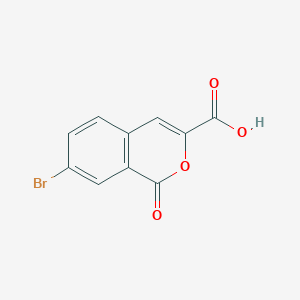
![5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3272429.png)
